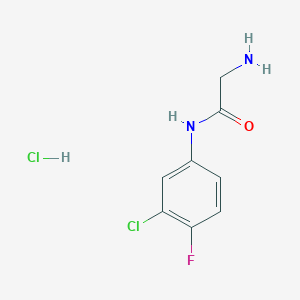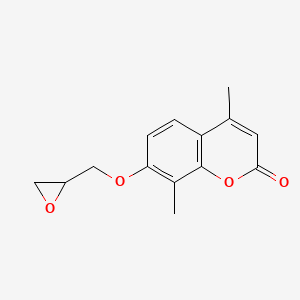
4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
Descripción general
Descripción
4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one (DMOC) is a heterocyclic compound containing a chromene ring system, which is an important class of molecules with diverse biological activities. DMOC has been extensively studied for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities. DMOC has been identified as a novel inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. DMOC has also been reported to have anti-microbial, anti-fungal and anti-viral activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Chromeno-Carbamodithioate Derivatives : A study by Bandari et al. (2017) introduced new chromeno carbamodithioates synthesized from 2, 3-dimethyl-7-(oxiran-2-ylmethoxy)-4H-chromen-4-one, showcasing potent antioxidant activity through spectrophotometric methods and molecular docking studies with cyclooxygenase-2, identifying key interactions between the ligands and the protein. Compounds demonstrated significant antioxidant properties compared to ascorbic acid, suggesting their potential in oxidative stress-related applications (Bandari et al., 2017).
Crystal Structures of Chromene Derivatives : Obreza and Perdih (2012) synthesized 4-(oxiran-2-ylmethoxy)benzoic acid and its derivatives, exploring their crystal structures through X-ray crystallography. This study provides insight into the molecular arrangement and potential interactions within the crystal lattice, essential for understanding the material properties of these compounds (Obreza & Perdih, 2012).
Biological Activities and Applications
Anticancer Potential : Santana et al. (2020) conducted chemical shift assignment and molecular modeling studies on chromene derivatives, suggesting their roles as DNA intercalators. This research indicates the potential of these compounds as leads for developing new anticancer drugs, highlighting their relevance in therapeutic applications (Santana et al., 2020).
Antimicrobial Activity : Panda et al. (2011) synthesized 4-(5-Aryl-4H-[1,2,4]triazol-3-ylmethoxy)-2H-chromen-2-ones and evaluated their antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial properties, underscoring the potential of chromene derivatives in developing new antimicrobial agents (Panda et al., 2011).
Anti-osteoporotic Evaluation : Tseng et al. (2009) synthesized 3-amino-2-hydroxypropoxyisoflavone derivatives, including chromene-based compounds, demonstrating significant inhibitory effects on osteoclast activity and enhancing mineralization in osteoblasts and mesenchymal cell lines. This study suggests the potential use of chromene derivatives in treating osteoporosis and related bone diseases (Tseng et al., 2009).
Propiedades
IUPAC Name |
4,8-dimethyl-7-(oxiran-2-ylmethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-5-13(15)18-14-9(2)12(4-3-11(8)14)17-7-10-6-16-10/h3-5,10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYPRTGMDWTTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200384 | |
| Record name | 4,8-Dimethyl-7-(2-oxiranylmethoxy)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125733-45-1 | |
| Record name | 4,8-Dimethyl-7-(2-oxiranylmethoxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125733-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dimethyl-7-(2-oxiranylmethoxy)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


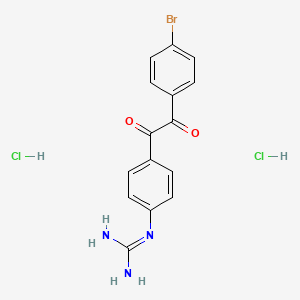

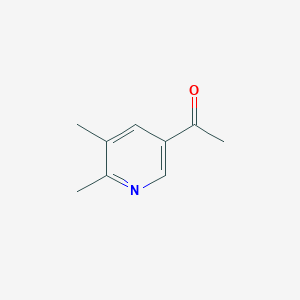
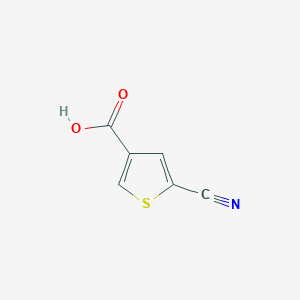

![3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B3033823.png)
![(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3033824.png)
![1,5-dimethyl-3-{1-[(4-methylphenyl)sulfonyl]ethyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033825.png)
![1-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}-3,4-dimethyl-5-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033827.png)

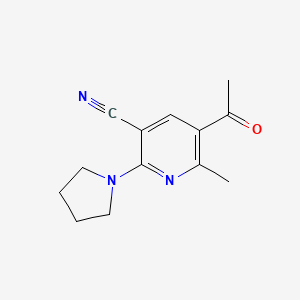
![3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B3033833.png)

